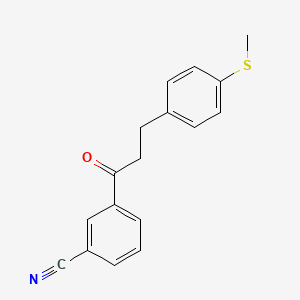

3'-Cyano-3-(4-thiomethylphenyl)propiophenone

Overview

Description

The compound "3'-Cyano-3-(4-thiomethylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various cyano and thiophene derivatives, which are relevant to the compound due to the presence of cyano groups and thiophene structures within their chemical makeup. These papers explore the synthesis, properties, and applications of such compounds, which can provide insights into the analysis of "3'-Cyano-3-(4-thiomethylphenyl)propiophenone" .

Synthesis Analysis

The synthesis of cyano and thiophene derivatives is a topic of interest in several papers. For instance, one-pot synthesis methods are described for creating 4-substituted 3-amino-2-cyanothiophenes, which involve the use of O-ethyl thioformate and other reagents to yield the thiophenes in moderate to good yields . Additionally, the synthesis of 3,4-bis(trimethylsilyl)thiophene as a versatile building block for constructing various thiophene derivatives is discussed, highlighting the utility of palladium-catalyzed cross-coupling reactions . These methods could potentially be adapted for the synthesis of "3'-Cyano-3-(4-thiomethylphenyl)propiophenone" by modifying the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of cyano and thiophene derivatives is crucial for understanding their electronic properties and reactivity. The papers do not directly analyze the structure of "3'-Cyano-3-(4-thiomethylphenyl)propiophenone," but they do provide insights into the structural aspects of similar compounds. For example, the electronic properties of molecules synthesized from 4-dimethylaminobenzaldehyde and methyl cyanoacetate were analyzed using NMR and FTIR spectroscopy . Such analytical techniques could be employed to elucidate the molecular structure of "3'-Cyano-3-(4-thiomethylphenyl)propiophenone."

Chemical Reactions Analysis

The reactivity of cyano and thiophene derivatives is explored in the context of synthesizing various heterocyclic compounds. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate leads to the formation of different heterocyclic derivatives, showcasing the diversity of products that can be obtained from cyano and thiophene precursors . Similarly, the reactivity of "3'-Cyano-3-(4-thiomethylphenyl)propiophenone" could be studied to develop new synthetic pathways and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyano and thiophene derivatives are important for their practical applications. The papers discuss various properties such as electronic absorption spectra, cyclic voltammetry, and thermal behavior . These properties are indicative of the stability and potential applications of the compounds in electronic devices or as pharmaceuticals. The antitumor activities of some synthesized products are also evaluated, demonstrating the biological relevance of these compounds . The physical and chemical properties of "3'-Cyano-3-(4-thiomethylphenyl)propiophenone" would need to be characterized similarly to assess its potential applications.

Scientific Research Applications

Synthesis and Material Applications

Researchers have explored the synthesis and applications of compounds similar to 3'-Cyano-3-(4-thiomethylphenyl)propiophenone in various fields, including materials science and organic electronics. For instance, novel synthesis methods have been developed for polyfunctionally substituted heterocyclic compounds derived from related cyanophenyl compounds, demonstrating their potential in antitumor activities and material applications (Shams et al., 2010). Additionally, copolymers incorporating cyanophenyl groups have been synthesized, showing promising photophysical, electrochemical, and electroluminescent properties for use in organic electronics (Výprachtický et al., 2017).

Chemical Synthesis and Reactivity

The chemical reactivity and synthesis of structurally related compounds have been a focus of research, highlighting the versatility of cyanophenyl and thiophene derivatives in organic synthesis. Studies have reported on the carbopalladation of nitriles, leading to the synthesis of 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives, showcasing the utility of these reactions in constructing complex heterocyclic structures (Tian et al., 2003).

Photophysical and Electronic Properties

Research into the photophysical and electronic properties of compounds structurally related to 3'-Cyano-3-(4-thiomethylphenyl)propiophenone has revealed their potential in photovoltaic applications and organic electronics. For example, the synthesis of low bandgap polymers based on thiophene building blocks has been explored, demonstrating the impact of structural modifications on the electronic properties and photovoltaic performance of these materials (Hergué et al., 2009).

Antimicrobial and Antitumor Activities

Compounds with structural similarities to 3'-Cyano-3-(4-thiomethylphenyl)propiophenone have been evaluated for their antimicrobial and antitumor activities. Novel synthetic pathways have led to the creation of heterocyclic compounds exhibiting significant biological activities, including antiproliferative effects against various cancer cell lines, highlighting their potential as therapeutic agents (Shams et al., 2010).

Safety and Hazards

properties

IUPAC Name |

3-[3-(4-methylsulfanylphenyl)propanoyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NOS/c1-20-16-8-5-13(6-9-16)7-10-17(19)15-4-2-3-14(11-15)12-18/h2-6,8-9,11H,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIVSQKJAIKEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644365 | |

| Record name | 3-{3-[4-(Methylsulfanyl)phenyl]propanoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Cyano-3-(4-thiomethylphenyl)propiophenone | |

CAS RN |

898780-89-7 | |

| Record name | 3-{3-[4-(Methylsulfanyl)phenyl]propanoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

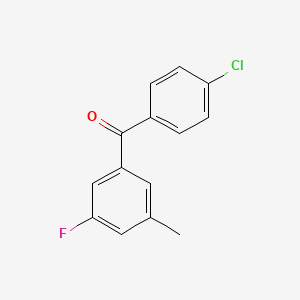

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.